molecular formula C21H23N3O2 B4526745 [4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

Cat. No.: B4526745
M. Wt: 349.4 g/mol
InChI Key: MTSZPDLRBOWWIH-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.

    Attachment of the Indole Moiety: The final step involves the coupling of the substituted piperazine with an indole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Receptor Binding Studies: It is used in research to understand its interaction with various biological receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter release and signaling pathways. This can result in various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

  • 4-(2-chlorophenyl)piperazin-1-ylmethanone
  • 4-(2-fluorophenyl)piperazin-1-ylmethanone

Uniqueness: The presence of the methoxy group in 4-(2-methoxyphenyl)piperazin-1-ylmethanone imparts unique electronic properties, influencing its binding affinity and selectivity for certain receptors. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(7-8-18(16)22)21(25)24-13-11-23(12-14-24)19-5-3-4-6-20(19)26-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZPDLRBOWWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
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[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

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